5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine
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Overview
Description
5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine typically involves the chlorination of 2-(methylsulfonyl)pyrimidin-4-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the pyrimidine ring. Common reagents used in this synthesis include thionyl chloride and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aliphatic amines and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include 5-amino-2-(methylsulfonyl)pyrimidin-4-amine and 5-thio-2-(methylsulfonyl)pyrimidin-4-amine.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfide derivatives.
Scientific Research Applications
5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions, particularly in the context of pyrimidine metabolism.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methylsulfonyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylsulfonyl)pyrimidine: Similar structure but lacks the amino group at the 4-position.
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group instead of an amino group at the 4-position.
Uniqueness
5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine is unique due to the presence of both the chlorine atom at the 5-position and the methylsulfonyl group at the 2-position, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
1378943-72-6 |
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Molecular Formula |
C5H6ClN3O2S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6ClN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
InChI Key |
ZUTSXBLNKQXOAK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)N)Cl |
Origin of Product |
United States |
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